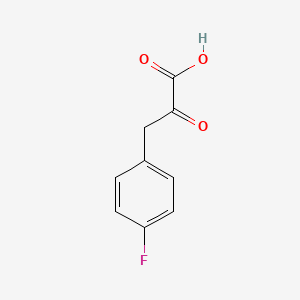

3-(4-Fluorophenyl)-2-oxopropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-2-oxopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTDJAPJOSBBIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 3 4 Fluorophenyl 2 Oxopropanoic Acid

Carbonyl Reactivity of the 2-Oxo Group

The ketone functional group at the 2-position is a primary site of reactivity in 3-(4-Fluorophenyl)-2-oxopropanoic acid. The carbon-oxygen double bond is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. This reactivity allows for a range of transformations, including reduction and nucleophilic addition reactions.

Reduction Reactions and Mechanistic Pathways

The 2-oxo group of this compound can be readily reduced to a hydroxyl group, yielding 3-(4-fluorophenyl)-2-hydroxypropanoic acid. google.comgoogle.com This transformation can be achieved using various reducing agents, with the choice of reagent influencing the reaction conditions and selectivity.

Commonly employed reducing agents for this purpose include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org The general mechanism for these reductions involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This initial attack breaks the π-bond of the carbonyl group, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an acidic workup, yields the final alcohol product. libretexts.org

Catalytic hydrogenation is another effective method for the reduction of the keto group. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction occurs on the surface of the metal catalyst, where both the keto acid and hydrogen are adsorbed. The hydrogen is then added across the carbonyl double bond in a stepwise manner. researchgate.net

| Reaction | Reagent(s) | Product | General Mechanism |

| Reduction of 2-oxo group | 1. Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) 2. H₃O⁺ (workup) | 3-(4-Fluorophenyl)-2-hydroxypropanoic acid | Nucleophilic addition of hydride followed by protonation. libretexts.org |

| Catalytic Hydrogenation | H₂, Pd/C (or other suitable catalyst) | 3-(4-Fluorophenyl)-2-hydroxypropanoic acid | Adsorption onto catalyst surface followed by stepwise addition of hydrogen. |

Nucleophilic Additions to the Ketone Moiety

The electrophilic nature of the carbonyl carbon in the 2-oxo group makes it a prime target for a variety of nucleophiles. Nucleophilic addition reactions at this position lead to the formation of a new carbon-carbon bond and the transformation of the carbonyl group into a hydroxyl group upon workup.

Grignard reagents (R-MgX) are powerful nucleophiles that readily add to ketones. nih.govlibretexts.org The reaction of this compound with a Grignard reagent would first involve the deprotonation of the acidic carboxylic acid proton. Therefore, an excess of the Grignard reagent is required. The subsequent nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon forms a magnesium alkoxide intermediate. Acidic workup then protonates the alkoxide to yield a tertiary alcohol. libretexts.orglibretexts.org

Another important class of nucleophilic addition reactions is the Knoevenagel condensation. wikipedia.orgnih.govorganic-chemistry.org This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org While the direct application to an α-keto acid like this compound is less common, the principle of nucleophilic addition of a carbanion to the carbonyl group is a key step in this type of transformation. nih.gov

| Reaction | Nucleophile/Reagent(s) | Intermediate | Final Product (after workup) |

| Grignard Reaction | 1. Grignard Reagent (e.g., CH₃MgBr) (excess) 2. H₃O⁺ (workup) | Magnesium alkoxide | 3-(4-Fluorophenyl)-2-hydroxy-2-methylpropanoic acid |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile) in the presence of a base | Carbanion addition product | α,β-unsaturated carboxylic acid derivative (potentially followed by other transformations) |

Carboxylic Acid Reactivity

The carboxylic acid functional group is another key center of reactivity in this compound. This group can undergo a variety of reactions, most notably those involving the hydroxyl group, such as esterification and amidation, as well as decarboxylation under certain conditions.

Esterification and Amidation Reactions

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. nih.gov The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed. For instance, reaction with methanol (B129727) would yield methyl 3-(4-fluorophenyl)-2-oxopropanoate. researchgate.net

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This reaction is often facilitated by the use of coupling reagents or by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride. luxembourg-bio.comfishersci.co.uk One common method involves the use of thionyl chloride (SOCl₂) to convert the carboxylic acid to the corresponding acyl chloride. rsc.orgchemistrysteps.commasterorganicchemistry.com This highly reactive acyl chloride is then treated with an amine to form the amide. pearson.com Alternatively, a wide range of modern coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to directly couple the carboxylic acid with an amine under milder conditions. luxembourg-bio.comfishersci.co.ukpeptide.com These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. luxembourg-bio.comrsc.org

| Reaction | Reagent(s) | Product Example | General Method |

| Fischer Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Methyl 3-(4-fluorophenyl)-2-oxopropanoate | Acid-catalyzed nucleophilic acyl substitution. nih.gov |

| Amidation via Acyl Chloride | 1. Thionyl chloride (SOCl₂) 2. Amine (e.g., Ethylamine) | N-Ethyl-3-(4-fluorophenyl)-2-oxopropanamide | Conversion to a more reactive acyl chloride followed by nucleophilic acyl substitution. rsc.orgpearson.com |

| Amidation with Coupling Reagents | Amine, Coupling Reagent (e.g., DCC, EDC) | Corresponding Amide | In-situ activation of the carboxylic acid to facilitate amine attack. luxembourg-bio.comfishersci.co.uk |

Decarboxylation Pathways and Derivatives

Decarboxylation is the removal of a carboxyl group as carbon dioxide. While β-keto acids readily undergo decarboxylation upon heating, the decarboxylation of α-keto acids like this compound typically requires more strenuous conditions or specific reagents. evitachem.com Under certain conditions, such as high temperatures or in the presence of specific catalysts, this compound can lose carbon dioxide to form 1-(4-fluorophenyl)ethan-1-one.

Reactivity of the Fluorophenyl Moiety

Fluorine is a deactivating group due to its strong inductive electron-withdrawing effect, which reduces the electron density of the benzene (B151609) ring, making it less reactive towards electrophiles compared to unsubstituted benzene. masterorganicchemistry.com However, through resonance, the fluorine atom can donate a lone pair of electrons to the ring, which directs incoming electrophiles to the ortho and para positions. Given that the para position is already substituted, electrophilic aromatic substitution on the fluorophenyl moiety of this compound would be expected to occur primarily at the ortho position relative to the fluorine atom.

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen and a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation and acylation (using an alkyl or acyl halide with a Lewis acid catalyst). youtube.com The specific conditions required for these reactions would need to be carefully controlled due to the deactivating nature of both the fluorine atom and the side chain.

| Reaction Type | Typical Reagents | Expected Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | Ortho to the fluorine atom |

| Halogenation | X₂ (e.g., Br₂), Lewis Acid (e.g., FeBr₃) | Ortho to the fluorine atom |

| Sulfonation | Fuming H₂SO₄ | Ortho to the fluorine atom |

| Friedel-Crafts Acylation | RCOCl, Lewis Acid (e.g., AlCl₃) | Ortho to the fluorine atom |

Electrophilic Aromatic Substitution Patterns

The electrophilic aromatic substitution (SEAr) of this compound is governed by the electronic properties of the substituents on the benzene ring: the fluorine atom and the 2-oxopropanoic acid group. wikipedia.org These substituents influence both the reactivity of the ring towards electrophiles and the regioselectivity of the substitution. libretexts.orglibretexts.org

The fluorine atom is a halogen, which presents a unique case in electrophilic aromatic substitution. It is an ortho-, para-directing group, yet it deactivates the ring. libretexts.org The deactivation stems from its strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less nucleophilic. masterorganicchemistry.com However, the lone pairs of electrons on the fluorine atom can be donated to the ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. masterorganicchemistry.com This resonance effect is most effective at the ortho and para positions, hence the directing nature of fluorine. libretexts.org

The 2-oxopropanoic acid substituent, (-CH2C(=O)COOH), is a deactivating group and a meta-director. youtube.com The carbonyl group and the carboxylic acid group are both electron-withdrawing, which significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. masterorganicchemistry.com This deactivating effect is due to the electron-withdrawing inductive and resonance effects of the carbonyl and carboxyl groups.

When both of these substituents are present on the benzene ring, their effects must be considered in concert. The fluorine atom is at the para position relative to the 2-oxopropanoic acid group. Both groups deactivate the ring, making electrophilic aromatic substitution reactions on this compound generally slower than on benzene itself. libretexts.org In terms of regioselectivity, the directing effects of the two groups are as follows:

The fluorine atom directs incoming electrophiles to the ortho and para positions relative to itself. Since the para position is already occupied by the 2-oxopropanoic acid group, it directs to the positions that are meta to the acid group.

The 2-oxopropanoic acid group directs incoming electrophiles to the meta position relative to itself.

Therefore, the substitution pattern will be predominantly at the positions meta to the 2-oxopropanoic acid group, which are also ortho to the fluorine atom.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Reactivity Effect | Directing Effect |

| -F (Fluorine) | Halogen | Deactivating | Ortho, Para |

| -CH2C(=O)COOH (2-oxopropanoic acid) | Carbonyl and Carboxyl containing | Deactivating | Meta |

Nucleophilic Aromatic Substitution on the Fluorophenyl Ring

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups on the ring, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

In the case of this compound, the fluorophenyl ring is a potential site for nucleophilic aromatic substitution. The fluorine atom can act as a leaving group. The rate of nucleophilic aromatic substitution with halogens as leaving groups often follows the trend F > Cl > Br > I, which is counterintuitive to the trend of leaving group ability in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step in SNAr is typically the attack of the nucleophile on the ring, and the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. youtube.com

The 2-oxopropanoic acid substituent, being electron-withdrawing, will activate the ring towards nucleophilic aromatic substitution. science.gov Its electron-withdrawing nature helps to stabilize the negative charge of the Meisenheimer complex that forms during the reaction. masterorganicchemistry.com This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group. In this compound, the 2-oxopropanoic acid group is para to the fluorine atom, which is an ideal arrangement for activating the ring for nucleophilic aromatic substitution.

The mechanism of the reaction would involve the attack of a nucleophile at the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized Meisenheimer complex. libretexts.org Subsequently, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

Table 2: Factors Influencing Nucleophilic Aromatic Substitution on this compound

| Feature | Role in Nucleophilic Aromatic Substitution |

| Fluorine Atom | Good leaving group due to its high electronegativity. |

| 2-oxopropanoic acid group | Electron-withdrawing group that activates the ring for nucleophilic attack. |

| Position of Substituents | Para arrangement of the activating group and the leaving group enhances reactivity. |

Condensation Reactions Involving the this compound Scaffold

This compound possesses two carbonyl groups (a ketone and a carboxylic acid) and an alpha-carbon, making it a versatile scaffold for various condensation reactions. organic-chemistry.orgacs.org Condensation reactions are a class of reactions in which two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. libretexts.org

One important class of condensation reactions for α-keto acids involves their reaction with compounds containing amino groups. For instance, this compound can react with amines, hydrazines, or hydroxylamines to form imines, hydrazones, or oximes, respectively, at the ketonic carbonyl group. These reactions are often the first step in the synthesis of more complex heterocyclic structures. amazonaws.comresearchgate.net

Furthermore, the presence of the α-keto acid moiety allows for condensation reactions that can lead to the formation of various heterocyclic systems. For example, in the presence of a suitable catalyst, it can undergo condensation with 1,2-diamines to form quinoxaline (B1680401) derivatives. Similarly, reaction with ortho-phenylenediamines can yield benzopteridines.

The active methylene group adjacent to the fluorophenyl ring can also participate in condensation reactions, such as the Knoevenagel condensation, with aldehydes or ketones in the presence of a basic catalyst. libretexts.orgsemanticscholar.org Additionally, the carboxylic acid group can undergo esterification, a type of condensation reaction, with alcohols in the presence of an acid catalyst. libretexts.org

Another notable reaction is the aldol (B89426) condensation, where the enolate of the keto group can react with another carbonyl compound. alazharpharmacy.com While self-condensation might be complex, cross-condensation reactions are plausible. The versatility of this compound in condensation reactions makes it a valuable building block in organic synthesis for the preparation of a wide range of biologically active molecules. nih.govnih.gov

Table 3: Potential Condensation Reactions of this compound

| Reactant | Functional Group Involved | Potential Product |

| Amines | Ketonic carbonyl | Imines |

| Hydrazines | Ketonic carbonyl | Hydrazones |

| 1,2-Diamines | Ketonic and carboxylic carbonyls | Quinoxaline derivatives |

| Aldehydes/Ketones | Active methylene group | Knoevenagel condensation products |

| Alcohols | Carboxylic acid | Esters |

Derivatization and Analog Development from 3 4 Fluorophenyl 2 Oxopropanoic Acid

Synthesis of Stereoisomeric Hydroxy-Propanoic Acid Derivatives

The reduction of the keto group in 3-(4-fluorophenyl)-2-oxopropanoic acid to a hydroxyl group yields 3-(4-fluorophenyl)-2-hydroxypropanoic acid, a chiral molecule with significant potential in various applications. The control of stereochemistry during this transformation is of paramount importance, as different stereoisomers can exhibit distinct biological activities.

Enantiopure (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid from the Oxo-Acid

The synthesis of the enantiomerically pure (R)-3-(4-fluorophenyl)-2-hydroxypropanoic acid is a key objective in the derivatization of the parent oxo-acid. While direct asymmetric reduction of this compound is a primary strategy, alternative approaches involving the resolution of racemic mixtures are also employed.

One notable, albeit indirect, route to a related chiral hydroxy propionic acid derivative involves the reaction of optically active (+)-3-chloro-2-methyl-2-hydroxy propionic acid with 4-fluorophenyl sulfinate. This reaction has been shown to yield optically active (-)-3-[4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid with no loss of enantiomeric purity. google.com This method highlights the potential for nucleophilic substitution reactions with chiral precursors to generate enantiomerically enriched products.

Enzymatic methods offer a highly selective approach to obtaining chiral hydroxy acids. Lactate (B86563) dehydrogenases (LDHs) have been successfully used in the asymmetric reduction of α-keto acids. For instance, both (S)- and (R)-3,3,3-trifluoro-2-hydroxypropanoic acid have been synthesized from the corresponding pyruvate (B1213749) derivative with excellent stereoselectivity using different LDHs. researchgate.netnih.gov This biocatalytic approach presents a promising avenue for the stereoselective synthesis of (R)-3-(4-fluorophenyl)-2-hydroxypropanoic acid.

Methodologies for Controlling Stereochemistry in Derivatization

Achieving a high degree of stereocontrol in the synthesis of hydroxy-propanoic acid derivatives is critical. Several methodologies are available to influence the stereochemical outcome of the reduction of the α-keto group.

Chiral Catalysts and Reagents: The use of chiral catalysts in hydrogenation or hydride transfer reactions is a cornerstone of asymmetric synthesis. Chiral transition metal complexes and organocatalysts can create a chiral environment around the keto group, leading to the preferential formation of one enantiomer. For example, chiral Lewis acids have been shown to catalyze the enantioselective reduction of α-amino ketones with potassium borohydride (B1222165). researchgate.net Similarly, chiral FLP (Frustrated Lewis Pair) catalysts have been employed in the asymmetric hydrogenation of fluorinated chromones. rsc.org

Biocatalysis: As mentioned previously, enzymes such as lactate dehydrogenases provide an excellent method for stereoselective reduction of α-keto acids. researchgate.netnih.gov The high specificity of these biocatalysts often leads to products with very high enantiomeric excess.

Substrate Control: In some cases, the existing chirality in a molecule can direct the stereochemical outcome of subsequent reactions. While this compound is prochiral, introducing a chiral auxiliary to the carboxylic acid group could influence the facial selectivity of the ketone reduction.

The choice of methodology depends on factors such as the desired enantiomeric purity, scalability, and the availability of starting materials and catalysts.

Structural Modification of the Carboxylic Acid Group

The carboxylic acid functionality of this compound is a prime target for modification to alter the compound's polarity, acidity, and potential for intermolecular interactions. These modifications can significantly impact the pharmacokinetic and pharmacodynamic properties of the resulting analogs.

Formation of Esters and Amides from this compound

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to increase lipophilicity and potentially improve cell membrane permeability. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (commonly sulfuric acid), is a well-established method. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and driving it towards the ester product can be achieved by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com A variety of alcohols can be used to generate a library of esters with different alkyl or aryl groups. researchgate.net For instance, the esterification of a related 3-aryl-2-hydroxy propanoic acid derivative with isopropanol (B130326) has been reported to proceed with high yield. google.com

Amidation: The formation of amides from the carboxylic acid introduces a hydrogen bond donor and acceptor, which can lead to different binding interactions with biological targets. Direct amidation of carboxylic acids with amines can be achieved using coupling reagents that activate the carboxylic acid. nih.govorganic-chemistry.org Common coupling agents include carbodiimides (like DCC or EDC) and phosphonium (B103445) or uronium salts. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride, followed by reaction with an amine. sapub.org

| Derivative Type | General Reaction | Reagents | Key Features of Modification |

| Esters | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Increases lipophilicity, masks acidity. |

| Amides | Amidation | Amine, Coupling Agent (e.g., DCC, EDC) or Acyl Chloride formation (e.g., SOCl₂) followed by amine | Introduces H-bond donor/acceptor, alters polarity. |

Bioisosteric Replacements of the Carboxylic Acid Functionality

Bioisosteric replacement of the carboxylic acid group is a key strategy in medicinal chemistry to modulate acidity, improve metabolic stability, and enhance oral bioavailability. A bioisostere is a functional group that retains the essential biological activity of the original group while offering different physicochemical properties.

Several functional groups have been explored as bioisosteres for carboxylic acids. Among the most common are tetrazoles and triazoles. nih.govcambridgemedchemconsulting.com These five-membered nitrogen-containing heterocycles are acidic, with pKa values similar to carboxylic acids, and can participate in similar ionic and hydrogen bonding interactions. rug.nl The tetrazole group, in particular, has been successfully used to replace carboxylic acids in a number of marketed drugs. rug.nl The use of tetrazoles and triazoles as bioisosteres for an α,γ-diketo acid has led to the discovery of potent anti-HCV agents. nih.gov

Another class of bioisosteres includes tetrazolones, which have also been shown to effectively mimic the properties of carboxylic acids. rsc.orggoogle.com The choice of a specific bioisostere depends on the desired balance of acidity, lipophilicity, and metabolic stability for a particular therapeutic target.

| Bioisostere | Key Features |

| Tetrazole | Acidic (pKa similar to carboxylic acid), metabolically stable, can form similar interactions. nih.govcambridgemedchemconsulting.comrug.nl |

| Triazole | Acidic, can act as a bioisostere for carboxylic acids. nih.gov |

| Tetrazolone | Can serve as a bioisostere for a carboxylic acid. rsc.orggoogle.com |

Modifications on the Phenyl Ring and at the 3-Position

Further diversification of the this compound scaffold can be achieved by introducing substituents on the phenyl ring or by modifying the benzylic carbon at the 3-position.

Phenyl Ring Modifications: The 4-fluoro substituent on the phenyl ring influences the electronic properties and metabolic stability of the molecule. The synthesis of analogs with different substitution patterns on the phenyl ring can be achieved by starting with appropriately substituted phenyl-containing precursors. For example, Friedel-Crafts reactions or other cross-coupling methodologies can be employed to introduce a variety of substituents at different positions on the aromatic ring. mdpi.com This allows for the exploration of how changes in electronics (electron-donating vs. electron-withdrawing groups) and sterics affect biological activity.

Modifications at the 3-Position: The benzylic carbon at the 3-position is another site for potential modification. While direct alkylation of the enolate of this compound could be challenging, alternative synthetic routes starting from different precursors could be employed. For instance, the synthesis of 3-alkyl-2-aryltetrahydrofuran-4-ols has been achieved through a formal [3+2] cycloaddition, demonstrating a method to build complexity at a position analogous to the 3-position of the target molecule. nih.gov The synthesis of various 3-aryl-3-(furan-2-yl)propanoic acid derivatives showcases the possibility of introducing different aryl or heteroaryl groups at this position. researchgate.net These modifications can significantly alter the shape and conformational flexibility of the molecule, potentially leading to improved interactions with biological targets.

Introduction of Additional Halogens or Substituents

The modification of the this compound structure through the introduction of additional halogens or other substituents allows for the fine-tuning of its physicochemical properties. A common strategy involves the halogenation at the α-position (C2), leveraging the reactivity of the carbon adjacent to the two carbonyl groups.

Research findings have identified derivatives where a bromine atom is introduced at the C2 position. This transformation is typically achieved through standard α-halogenation methods for ketones or keto-esters. The resulting α-bromo derivatives are valuable synthetic intermediates themselves, with the bromine atom acting as a good leaving group for subsequent nucleophilic substitution reactions. These halogenated analogs are often synthesized as their ester forms, such as methyl or ethyl esters, to protect the carboxylic acid moiety during the reaction.

| Derivative Name | Molecular Formula | Position of Substitution | Reference |

| Ethyl 2-bromo-3-(4-fluorophenyl)-3-oxo-propanoate | C₁₁H₁₀BrFO₃ | C2 (α-position) | researchgate.net |

| Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate | C₁₀H₈BrFO₃ | C2 (α-position) | researchgate.net |

This table is interactive and allows for sorting and filtering of data.

The introduction of halogens like bromine not only alters the electronic nature and reactivity of the molecule but can also enhance its potential in various applications by modifying its lipophilicity and metabolic stability.

Generation of Cyclized and Heterocyclic Derivatives Incorporating Fluorophenyl Oxopropanoic Acid Moieties

The dicarbonyl functionality of this compound provides a key structural element for the synthesis of various cyclized and heterocyclic compounds. The α-keto acid motif can react with binucleophilic reagents to construct a wide array of ring systems, which are prevalent in medicinal chemistry.

Pyridazinone Derivatives: A well-established route to heterocyclic systems from β-keto acids is their condensation reaction with hydrazine (B178648) (N₂H₄) or its derivatives. The reaction typically proceeds via initial formation of a hydrazone at the ketonic carbonyl, followed by an intramolecular cyclization with the carboxylic acid group to form a stable six-membered pyridazinone ring. This reaction offers a direct pathway to novel pyridazine (B1198779) derivatives incorporating the 4-fluorophenyl moiety, which are of interest for their potential biological activities. nih.govliberty.edu

Thiazole (B1198619) Derivatives: The synthesis of thiazole rings can be envisioned through a Hantzsch-type synthesis. This would involve the previously mentioned α-halogenated derivatives (e.g., ethyl 2-bromo-3-(4-fluorophenyl)-3-oxo-propanoate). Reaction of these α-haloketoesters with a thioamide, such as thiourea (B124793) (CH₄N₂S), would lead to the formation of an aminothiazole ring. researchgate.netmdpi.com This multi-step approach transforms the linear oxopropanoic acid scaffold into a five-membered aromatic heterocycle bearing an amino group, a 4-fluorophenyl group, and a carboxylic acid (or ester) function.

Oxadiazole Derivatives: While not originating directly from the 2-oxo acid, related structures have been used to form 1,3,4-oxadiazoles. For instance, derivatives of 3-(4-fluorophenyl)propanoic acid can be converted to the corresponding acyl chloride and subsequently reacted with other reagents to form heterocyclic structures like 5-[2-(4-fluorophenyl)-2-(furan-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol. researchgate.net This indicates that modifications of the 2-oxo group could open pathways to other heterocyclic systems.

| Heterocyclic Core | Precursor Type | Key Reagent(s) | General Method Reference |

| Pyridazinone | This compound | Hydrazine (N₂H₄) | nih.govresearchgate.net |

| Aminothiazole | α-Bromo-3-(4-fluorophenyl)-2-oxopropanoate | Thiourea (CH₄N₂S) | researchgate.netmdpi.com |

| 1,3,4-Oxadiazole | 3-(4-Fluorophenyl)propanoic acid derivative | (multi-step) | researchgate.net |

This table is interactive and allows for sorting and filtering of data.

These synthetic strategies highlight the utility of this compound and its immediate derivatives as building blocks for creating more complex molecules with diverse and potentially valuable chemical and biological profiles.

Enzymatic Transformations and in Vitro Biochemical Pathway Studies Involving 3 4 Fluorophenyl 2 Oxopropanoic Acid

Biocatalytic Reduction of 3-(4-Fluorophenyl)-2-oxopropanoic Acid

The biocatalytic reduction of alpha-keto acids is a highly effective method for producing chiral alpha-hydroxy acids, which are important intermediates in the pharmaceutical industry. researchgate.net The use of enzymes offers significant advantages over traditional chemical methods, including high enantioselectivity and milder, more environmentally friendly reaction conditions. researchgate.netnih.gov

The enantioselective reduction of this compound to its corresponding chiral alcohol, (R)- or (S)-3-(4-fluorophenyl)-lactic acid, is of significant interest. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are the primary enzymes employed for this type of transformation. nih.gov The selection of an appropriate enzyme is critical to achieving high enantiomeric excess (e.e.).

To enhance the efficiency and selectivity of these biocatalysts, protein engineering techniques such as directed evolution and rational design are frequently employed. researchgate.netdntb.gov.ua Directed evolution involves creating a library of enzyme variants through random mutagenesis, followed by screening for improved properties. Rational design, on the other hand, utilizes knowledge of the enzyme's structure and mechanism to make specific, targeted mutations. For instance, site-saturation mutagenesis can be used to explore the effects of different amino acids at key positions within the active site to improve substrate binding and stereoselectivity. nih.gov

| Engineering Strategy | Description | Objective for this compound Reduction | Potential Outcome |

|---|---|---|---|

| Directed Evolution | Iterative rounds of random mutagenesis and screening to identify variants with improved properties. | Enhance enantioselectivity towards either the (R)- or (S)-lactic acid product. | An enzyme variant with >99% e.e. for the desired stereoisomer. |

| Rational Design | Site-directed mutagenesis based on the enzyme's crystal structure and catalytic mechanism. | Modify the active site to better accommodate the fluorophenyl substrate and control stereochemical outcome. | Improved catalytic efficiency and altered substrate specificity. |

| Substrate Walking | Gradually evolving an enzyme to accept a target substrate by starting with structurally similar, more readily accepted substrates. | Adapt a known ketoreductase to efficiently reduce the fluorinated alpha-keto acid. | Increased activity and stability for the target reaction. |

Continuous flow biocatalysis offers numerous advantages over traditional batch processes, including improved process control, higher productivity, and easier product isolation. nih.govrsc.org In the context of alpha-keto acid transformations, immobilizing the enzyme in a packed-bed reactor allows for the continuous conversion of the substrate to the product. nih.gov

For the reduction of compounds like this compound, a continuous flow system would typically involve pumping a solution of the substrate and a cofactor (such as NADH or NADPH) through a column containing the immobilized ketoreductase. mdpi.com Co-immobilization of a cofactor regeneration system, for example, using glucose dehydrogenase (GDH) to regenerate NADPH from NADP+, is a common strategy to improve the economic viability of the process. mdpi.com This setup minimizes enzyme and cofactor degradation while allowing for sustained, high-efficiency production. nih.govmdpi.com

Investigating In Vitro Metabolic Pathways of Related Fluorophenyl Propanoic Acid Derivatives

Understanding the metabolic fate of fluorinated compounds is essential in drug development and toxicology. While specific data on this compound is limited, the metabolism of structurally related fluorophenyl propanoic acid derivatives provides valuable insights. Xenobiotic metabolism typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation). nih.gov

Phase I metabolism of fluorophenyl compounds is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes catalyze oxidative reactions, which can lead to the hydroxylation of the aromatic ring or the aliphatic side chain. The introduction of fluorine atoms into a molecule can significantly alter its metabolic stability, often by blocking sites of metabolism. nih.gov However, CYPs can still metabolize fluorinated compounds, sometimes leading to the formation of reactive intermediates. nih.gov

Following Phase I, or for compounds that already possess a suitable functional group, Phase II metabolism occurs. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major Phase II pathway that involves the conjugation of glucuronic acid to the xenobiotic, increasing its water solubility and facilitating its excretion. nih.gov

| Metabolic Phase | Enzyme Family | Typical Reaction | Relevance to Fluorophenyl Propanoic Acids |

|---|---|---|---|

| Phase I | Cytochrome P450 (CYP) | Oxidation, hydroxylation | Can lead to the formation of hydroxylated metabolites on the phenyl ring or side chain. |

| Phase II | UDP-glucuronosyltransferases (UGT) | Conjugation with glucuronic acid | Increases water solubility for excretion. The carboxylic acid group is a likely site for glucuronidation. |

| Phase II | Glutathione (B108866) S-transferases (GST) | Conjugation with glutathione | Detoxifies reactive electrophilic metabolites that may be formed during Phase I. frontiersin.org |

Glutathione (GSH) conjugation is a critical detoxification pathway for reactive electrophilic species that may be generated during Phase I metabolism. nih.govencyclopedia.pub This reaction is often catalyzed by glutathione S-transferases (GSTs). frontiersin.org In the case of fluorophenyl compounds, metabolic activation of the pentafluorophenyl ring can lead to the formation of arene oxide or quinone-like reactive intermediates, which can then be trapped by GSH. nih.gov Studies with pentafluorophenylethylamine derivatives have shown that specific CYP isoforms, such as CYP3A1 and CYP3A2 in rats, are responsible for this metabolic activation, leading to the formation of multiple GSH conjugates. nih.gov The resulting glutathione S-conjugates are more polar and are readily excreted from the body. nih.govencyclopedia.pub

Interaction with Specific Biomolecules in Cell-Free Systems

Cell-free systems provide a powerful tool for studying the direct interactions between a small molecule, like this compound, and specific biomolecules such as proteins and nucleic acids, in a controlled environment without the complexity of a living cell. nih.gov These systems allow for the precise manipulation of experimental conditions and the direct measurement of binding affinities and functional consequences. nih.gov

For example, cell-free protein synthesis can be used to produce a target protein, which can then be tested for its interaction with the alpha-keto acid. frontiersin.org Techniques like AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) can be employed to detect and quantify these interactions with high sensitivity. nih.gov Such studies can reveal if this compound acts as an inhibitor or a substrate for a particular enzyme, or if it binds to a receptor or other protein, providing valuable information about its potential biological activity and mechanism of action.

Computational and Theoretical Investigations of 3 4 Fluorophenyl 2 Oxopropanoic Acid

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies provide fundamental insights into the molecular properties of 3-(4-Fluorophenyl)-2-oxopropanoic acid. These computational approaches allow for a detailed examination of its electronic structure, which governs its stability, reactivity, and potential chemical transformations. By modeling the molecule at the subatomic level, researchers can predict characteristics that are difficult or impossible to measure experimentally.

DFT Calculations for Bond Dissociation Energies and Reaction Intermediates

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly effective for calculating Bond Dissociation Energies (BDEs), which quantify the energy required to break a specific chemical bond homolytically. nih.gov The BDE is a critical parameter for understanding chemical stability and predicting the course of chemical reactions. nih.gov For this compound, DFT calculations can be employed to determine the strength of its various covalent bonds.

Commonly used DFT functionals for BDE calculations include B3LYP, M06-2X, and ωB97X-D, often paired with basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netnih.gov By calculating the energies of the parent molecule and the resulting radicals after bond cleavage, the BDE for each bond of interest can be determined. This information is crucial for identifying the weakest bond(s) in the molecule, which are the most likely sites for initiating chemical reactions. For instance, the C-C bond between the phenyl ring and the propanoic acid chain, the C-F bond on the phenyl ring, and the O-H bond of the carboxylic acid are all key sites for potential reactions.

Furthermore, DFT is instrumental in studying the geometry and stability of reaction intermediates, such as radicals or carbocations, that may form during a chemical process. Understanding the stability of these transient species is essential for elucidating reaction mechanisms.

Table 1: Representative Bond Dissociation Energies (BDEs) for this compound Calculated via DFT Note: The following values are illustrative examples of data that would be generated from DFT calculations and are not experimental results.

| Bond | Bond Location | Calculated BDE (kcal/mol) |

|---|---|---|

| Ar-CH₂ | Between phenyl ring and methylene (B1212753) group | ~85-95 |

| C-F | On the phenyl ring | ~110-120 |

| O-H | Carboxylic acid group | ~100-110 |

| C-C | Propanoic acid backbone | ~80-90 |

Analysis of Tautomerism and Conformational Preferences

Like other α-keto acids, this compound can exist in different tautomeric forms, primarily the keto and enol forms. Tautomers are constitutional isomers that readily interconvert, and their relative populations can significantly influence a molecule's chemical and biological properties. Quantum chemical methods, including DFT and higher-level ab initio methods like Møller-Plesset perturbation theory (MP2), are used to analyze the energetic landscape of these tautomeric forms. nih.gov

Calculations can predict the relative stabilities of the keto and various possible enol tautomers by computing their ground-state energies. The transition states connecting these tautomers can also be located, allowing for the determination of the energy barriers for interconversion. These theoretical investigations help establish which tautomer is likely to predominate under given conditions.

In addition to tautomerism, the molecule has conformational flexibility due to rotation around its single bonds. The orientation of the fluorophenyl ring relative to the keto-acid side chain, as well as the conformation of the carboxylic acid group, can vary. nih.gov Computational conformational analysis involves systematically exploring the potential energy surface to identify stable conformers (local energy minima) and the energy barriers between them. nih.gov This analysis provides a detailed picture of the molecule's preferred three-dimensional shapes, which is vital for understanding its interactions with other molecules, such as biological receptors. nih.gov

Molecular Modeling and Docking Studies of Fluorophenyl Keto-Acid Scaffolds

Molecular modeling and docking are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. nih.gov These methods are fundamental in drug design and mechanistic enzymology, providing insights at a molecular level.

Prediction of Interactions with Enzymes and Protein Binding Sites (purely mechanistic/structural)

Molecular docking simulations can predict the preferred binding orientation of a ligand, such as a fluorophenyl keto-acid, within a protein's active site. mdpi.com The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. This allows for the identification of the most likely binding mode.

From a purely mechanistic and structural standpoint, these studies reveal key non-covalent interactions that stabilize the ligand-protein complex. For a fluorophenyl keto-acid scaffold, these interactions might include:

Hydrogen Bonding: The carboxylic acid and keto groups are potent hydrogen bond donors and acceptors, likely interacting with polar amino acid residues (e.g., Serine, Threonine, Aspartate) in the binding site.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues like Leucine, Isoleucine, and Valine.

Pi-Stacking: The aromatic fluorophenyl ring can form pi-stacking or pi-cation interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan.

Halogen Bonding: The fluorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains.

By mapping these interactions, molecular docking provides a structural hypothesis for how the molecule is recognized by its biological target, which is the first step in understanding its mechanism of action. nih.gov

Structure-Reactivity and Structure-Property Relationships through Computational Methods

Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Property Relationships (QSPR) are computational approaches that aim to correlate a molecule's structural or electronic features with its reactivity or physical properties. chemrxiv.org These models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find a mathematical relationship between these descriptors and an observed activity.

For fluorophenyl keto-acid scaffolds, computational methods can generate a wide array of descriptors, including:

Electronic Descriptors: Partial atomic charges, dipole moment, energies of frontier molecular orbitals (HOMO/LUMO).

Steric Descriptors: Molecular volume, surface area, specific conformational parameters.

Topological Descriptors: Indices that describe molecular branching and connectivity.

These descriptors can be used to build models that predict, for example, how substitutions on the phenyl ring affect the acidity of the carboxylic acid, the molecule's susceptibility to nucleophilic attack, or its binding affinity to a specific protein target. chemrxiv.org Such models are valuable for guiding the design of new molecules with desired properties without the need for exhaustive synthesis and testing.

Prediction of Reaction Pathways and Selectivity using In Silico Methods

In silico (computational) methods can be used to explore and predict the most likely pathways for chemical reactions. researchgate.net By mapping the potential energy surface (PES) for a proposed reaction, computational chemistry can identify the structures and energies of reactants, products, transition states, and any intermediates.

For this compound, these methods could be applied to predict the outcomes of various potential transformations, such as decarboxylation, oxidation, or reduction. The activation energy (the energy difference between the reactants and the transition state) for each potential pathway can be calculated. According to transition state theory, pathways with lower activation energies will proceed at a faster rate.

Therefore, by comparing the activation energies of competing reaction pathways, it is possible to predict the major product and understand the reaction's selectivity (e.g., regioselectivity or stereoselectivity). researchgate.net This predictive capability is highly valuable in synthetic chemistry for optimizing reaction conditions and in mechanistic studies for elucidating how a reaction proceeds at the molecular level. For example, computational modeling could determine whether a reaction is more likely to occur at the keto group or the carboxylic acid group under specific catalytic conditions.

Advanced Analytical Characterization Techniques for 3 4 Fluorophenyl 2 Oxopropanoic Acid and Its Derivatives

Spectroscopic Methods for Structure Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 3-(4-Fluorophenyl)-2-oxopropanoic acid. These techniques probe the interactions of molecules with electromagnetic radiation, yielding data that translates into a detailed structural map.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and confirming the presence and environment of the fluorine atom in this compound.

¹H NMR: In the proton NMR spectrum of a related compound, propanoic acid, distinct signals are observed for the methyl (CH₃), methylene (B1212753) (CH₂), and carboxylic acid (COOH) protons. docbrown.info For this compound, the aromatic protons on the fluorophenyl group would appear as complex multiplets in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. The methylene protons adjacent to the aromatic ring would also exhibit a characteristic signal.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Carbonyl carbons, such as the keto and carboxylic acid carbons in this compound, are typically observed far downfield, in the range of 160-220 ppm. libretexts.orghw.ac.uk The carbons of the fluorophenyl ring would appear in the aromatic region (around 115-165 ppm), with their specific shifts influenced by the fluorine substituent. oregonstate.eduwisc.edu The methylene carbon signal would be found further upfield.

¹⁹F NMR: As a compound containing fluorine, ¹⁹F NMR is a crucial technique for characterization. aiinmr.com This method is highly sensitive to the local electronic environment of the fluorine atom. wikipedia.orgslideshare.net The fluorine-19 nucleus is highly responsive to NMR measurements, and its large chemical shift dispersion provides excellent resolution. wikipedia.orgthermofisher.com The chemical shift of the fluorine atom in this compound would provide direct evidence of its incorporation into the phenyl ring and can offer insights into the electronic effects within the molecule. aiinmr.com Spin-spin coupling between ¹⁹F and adjacent ¹H or ¹³C nuclei can further confirm the structure. huji.ac.il

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|

| ¹H | 7.0 - 8.2 (aromatic), 4.0 - 4.5 (methylene) | Multiplets for aromatic protons, singlet or triplet for methylene protons. |

| ¹³C | 190 - 200 (keto C=O), 160 - 170 (acid C=O), 115 - 165 (aromatic), 40 - 50 (methylene) | Distinct signals for carbonyls, aromatic carbons split by fluorine, and aliphatic carbon. |

| ¹⁹F | -100 to -120 | Single peak or multiplet depending on coupling with aromatic protons. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic absorption bands for the carbonyl groups and the carbon-fluorine bond.

The C=O stretching vibrations of the keto and carboxylic acid groups are expected to produce strong absorption bands in the region of 1680-1780 cm⁻¹. nih.govmasterorganicchemistry.comlibretexts.org Specifically, α-keto acids typically exhibit a C=O stretch around 1700-1720 cm⁻¹. nih.govresearchgate.net The O-H stretch of the carboxylic acid would appear as a very broad band in the 2500-3300 cm⁻¹ region. libretexts.org The C-F stretch of the fluorophenyl group would be observed in the fingerprint region, typically around 1000-1400 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Keto Group | C=O stretch | ~1720 |

| Carboxylic Acid | C=O stretch | ~1700-1760 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Aryl-Fluoride | C-F stretch | 1000 - 1400 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. researchgate.net

For this compound (C₉H₇FO₃), the exact mass can be calculated and compared with the experimentally determined mass from HRMS. uni.lu This is particularly useful for confirming the presence of the fluorine atom. Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, the loss of CO₂ (44 Da) from the carboxylic acid group is a common fragmentation pathway for such molecules. HRMS is an effective tool for analyzing complex sample matrices and generating fragmentation patterns that aid in predicting accurate chemical formulas. researchgate.net

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a technique used to separate and identify volatile compounds. Since this compound is not sufficiently volatile for direct GC analysis, derivatization is necessary. nih.gov This process converts the polar functional groups (carboxylic acid and ketone) into less polar, more volatile derivatives. gcms.cz A common method is a two-step process involving oximation of the keto group followed by silylation of the carboxylic acid group. nih.govyoutube.com The resulting derivatives can then be readily analyzed by GC-MS, allowing for the separation of the target compound from any volatile impurities. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures and Intermediates

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and versatile technique for analyzing complex mixtures and non-volatile compounds. chromatographyonline.com It is well-suited for the analysis of α-keto acids and their derivatives in various matrices. researchgate.netrsc.org Different LC methods, such as reversed-phase HPLC, can be employed to separate this compound from reaction intermediates and byproducts. researchgate.netrsc.org The use of a high-resolution mass spectrometer as a detector (LC-HRMS) provides both retention time data for separation and accurate mass data for confident identification of the components in a mixture. nih.govchemrxiv.org LC-MS/MS methods can also be developed for the quantitative analysis of these compounds in complex samples. nih.govjfda-online.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

Chiral Analysis Techniques for Enantiomeric Purity

The determination of enantiomeric purity is a critical aspect of the characterization of chiral molecules such as this compound. Enantiomers, being non-superimposable mirror images, often exhibit different biological activities. Therefore, precise analytical methods are required to separate and quantify them.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a primary and powerful technique for the separation of enantiomers. This method relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times and thus their separation.

While specific chiral HPLC methods for this compound are not detailed in the available literature, the analysis of structurally similar compounds provides a strong precedent for its successful enantiomeric resolution. For instance, the chiral separation of 3-(4-fluorophenyl)-2-methylpropanoic acid has been effectively achieved using a Chiralcel OJ-H column, which contains a tris(4-methylbenzoate) cellulose (B213188) selector on a silica (B1680970) gel support. researchgate.net This approach demonstrates the utility of polysaccharide-based CSPs for resolving fluorinated arylcarboxylic acids. researchgate.net

The general approach for developing a chiral HPLC method for this compound would involve screening various chiral stationary phases and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. The enantiomeric excess (ee) can then be calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Illustrative Data for Chiral HPLC Analysis

The following table represents the type of data that would be generated from a successful chiral HPLC analysis of a compound similar to this compound, based on the analysis of 3-(4-fluorophenyl)-2-methylpropanoic acid. researchgate.net

| Parameter | Value |

| Column | Chiralcel OJ-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane/Isopropanol (B130326) (95:5) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 8.958 min |

| Retention Time (S-enantiomer) | 7.944 min |

| Resolution (Rs) | > 1.5 |

This table is an illustrative example based on the analysis of a related compound and does not represent actual experimental data for this compound.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about intermolecular interactions and the packing of molecules in the crystal lattice.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.

Currently, there is no publicly available crystal structure data for this compound in crystallographic databases. However, the application of X-ray crystallography would provide invaluable insights into its solid-state conformation, including the planarity of the phenyl ring, the orientation of the carboxylic acid and oxo groups, and the nature of intermolecular hydrogen bonding, which would be expected to be a dominant feature in its crystal packing.

Hypothetical Crystallographic Data Table

Should a single crystal of this compound be successfully grown and analyzed, the resulting crystallographic data would be presented in a format similar to the table below.

| Parameter | Example Value |

| Chemical Formula | C₉H₇FO₃ |

| Formula Weight | 182.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| α (°) | 90 |

| β (°) | 109.87 |

| γ (°) | 90 |

| Volume (ų) | 809.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.495 |

| R-factor | < 0.05 |

This table is a hypothetical representation of crystallographic data and does not reflect actual experimental results for this compound.

Future Research Directions and Unexplored Avenues for 3 4 Fluorophenyl 2 Oxopropanoic Acid

Development of Novel Synthetic Methodologies

While methods for the synthesis of α-keto acids are established, the pursuit of more efficient, scalable, and stereoselective methodologies for 3-(4-Fluorophenyl)-2-oxopropanoic acid is a crucial research direction. Current synthetic routes can often be improved in terms of yield, purity, and environmental impact.

Future research could focus on:

Asymmetric Synthesis : Developing methods for the enantioselective synthesis of chiral derivatives of this compound is of high importance, particularly for applications in pharmaceuticals and agrochemicals where stereochemistry is critical. Drawing inspiration from methodologies used for other fluorinated amino acids, techniques employing recyclable chiral auxiliaries could be explored. For instance, methods used in the large-scale preparation of enantiomerically pure fluorinated amino acids, which involve the alkylation of a Ni(II) complex of a glycine (B1666218) Schiff base with a recyclable chiral auxiliary, could be adapted. mdpi.com

Catalytic Routes : Investigating novel catalytic systems, including biocatalysis and organocatalysis, could lead to more direct and greener synthetic pathways. Enzymes, for example, could offer high selectivity under mild reaction conditions.

Flow Chemistry : The application of continuous flow chemistry could enable better control over reaction parameters, improve safety, and facilitate easier scale-up of the synthesis. This approach is particularly advantageous for reactions that are exothermic or involve hazardous reagents.

Novel Precursors : Exploring alternative starting materials and building blocks could open up new, more convergent synthetic strategies. For example, novel cyclization or condensation reactions, similar to those used to create complex heterocyclic structures like pyridones from Michael adducts, might be adapted to build the core structure. researchgate.net

| Synthetic Approach | Potential Advantages | Relevant Analogy |

| Asymmetric Synthesis | Access to enantiomerically pure compounds | Ni(II) complex with chiral auxiliary for fluorinated amino acids mdpi.com |

| Biocatalysis | High selectivity, mild conditions, green chemistry | Enzymatic resolution or synthesis of keto acids |

| Flow Chemistry | Enhanced safety, scalability, and process control | Continuous production of fine chemicals |

| Novel Cyclization Reactions | Access to complex derivatives and new scaffolds | Vilsmeier cyclization for pyridin-2(1H)-ones researchgate.net |

Exploration of Under-Investigated Reaction Pathways

The reactivity of this compound is largely defined by its three key functional groups: the phenyl ring, the α-keto group, and the carboxylic acid. While standard reactions for these groups are known, their interplay within this specific molecule presents opportunities to explore unique and under-investigated transformations.

Future studies could investigate:

Multicomponent Reactions : Designing novel one-pot multicomponent reactions (MCRs) using this compound as a key building block could rapidly generate libraries of complex molecules.

Novel Cycloadditions : The α-keto acid moiety can potentially participate in various cycloaddition reactions to form novel heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.

Reductive Amination Pathways : While reductive amination to produce the corresponding amino acid, 4-Fluorophenylalanine, is a known pathway, exploring this reaction with a diverse range of amines and under various catalytic conditions could yield novel amino acid derivatives with unique properties.

Transformations of Derivatives : Investigating the chemical transformations of derivatives, such as the corresponding acyl chlorides, can lead to new families of compounds. For example, studying the reactions of a 3-(4-fluorophenyl)propionyl chloride derivative led to the synthesis of novel oxadiazole-2-thiol derivatives. researchgate.net

Advanced Derivatization for Specialized Chemical Applications

Derivatization is the chemical modification of a compound to produce a new compound with properties better suited for a specific application, such as analysis or biological activity. researchgate.net Advanced derivatization of this compound could significantly enhance its utility.

Key areas for exploration include:

Analytical Derivatization : To improve detection and quantification in complex biological matrices, derivatization strategies for liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are essential. science.gov Reagents that react with the carboxylic acid or keto group to add a charged tag or a chromophore can significantly enhance analytical sensitivity. nih.gov For instance, coupling with reagents like 4-bromo-N-methylbenzylamine (4-BNMA) can improve reversed-phase chromatography retention and provide a distinct isotopic pattern for mass spectrometry identification. nih.gov

Bio-conjugation : Developing methods to attach this compound to biomolecules like peptides or proteins could be used to create novel probes for studying biological systems or to develop targeted drug delivery systems.

Synthesis of Antimicrobial Scaffolds : The propanoic acid backbone is a versatile scaffold. As demonstrated with related structures, derivatization through esterification, hydrazinolysis, and condensation reactions can yield compounds with significant antimicrobial or anticancer activity. nih.govmdpi.com Creating a library of amides, esters, and hydrazones from this compound could lead to the discovery of new therapeutic agents.

| Derivatization Reagent Class | Target Functional Group | Application | Benefit |

| Carbodiimides (e.g., EDC) + Amines | Carboxylic Acid | LC-MS Analysis, Bio-conjugation | Improved ionization, chromatographic retention nih.gov |

| Silylating Agents (e.g., MTBSTFA) | Carboxylic Acid, Keto (enol form) | GC-MS Analysis | Increased volatility and thermal stability science.gov |

| Hydrazine (B178648) Derivatives | Keto Group | Synthesis of Heterocycles | Creation of novel bioactive scaffolds nih.gov |

| Fluorescent Tags (e.g., DNS-Cl) | Carboxylic Acid (activated) | Fluorescence Detection | High-sensitivity quantification researchgate.net |

Deeper In Silico and Mechanistic Investigations into Reactivity and Biotransformations

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and saving resources. Deeper in silico and mechanistic studies of this compound are warranted.

Future research should focus on:

Metabolic Prediction : Employing computational models to predict the metabolic fate of this compound in biological systems is crucial. Studies on related fluorinated compounds have shown that the position of the fluorine atom can significantly influence metabolism, often blocking hydroxylation at that site. worktribe.com In silico studies can predict interactions with metabolic enzymes like cytochrome P450s, identifying likely metabolites. nih.gov

Reactivity Modeling : Using quantum chemical methods (e.g., Density Functional Theory) to model reaction mechanisms can provide deep insights into the reactivity of the molecule. This can help in designing new reactions and optimizing conditions for existing ones.

Molecular Docking and Virtual Screening : If the compound or its derivatives are investigated for biological activity, molecular docking studies can predict how they might bind to specific protein targets, such as enzymes or receptors. mdpi.commdpi.com This can guide the design of more potent and selective derivatives.

ADME/Tox Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the compound and its potential derivatives, helping to prioritize which molecules are most promising for further development as therapeutic agents. mdpi.com For example, predicting properties like Blood-Brain Barrier (BBB) permeability can be critical for developing drugs targeting the central nervous system. mdpi.com

Q & A

Q. What are the standard synthetic routes for 3-(4-Fluorophenyl)-2-oxopropanoic acid, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : A common synthetic approach involves Friedel-Crafts acylation of 4-fluorobenzene with a protected oxaloacetate derivative, followed by deprotection. For example, in related arylpyruvic acid syntheses (e.g., 3-(4-(benzyloxy)phenyl)-2-oxopropanoic acid), tert-butyl oxaloacetate is reacted with a substituted benzene under acidic conditions . Optimization includes controlling temperature (0–5°C to avoid over-acylation) and using anhydrous solvents (e.g., dichloromethane) to suppress hydrolysis. Byproducts like 3-(4-fluorophenyl)-3-hydroxypropanoic acid may arise from unintended reductions; these can be minimized by excluding reducing agents and maintaining inert atmospheres .

Q. How can researchers reliably characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : The ketone carbonyl (C-2) appears as a singlet near δ 195–200 ppm in NMR, while the fluorophenyl group shows splitting patterns in NMR (e.g., meta-fluorine coupling at δ 7.8–8.2 ppm).

- HPLC : Reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) resolve the compound from impurities. Retention times can be cross-referenced with synthesized standards .

- Mass Spectrometry : ESI-MS typically shows [M-H] at m/z 196.03, with fragmentation peaks at m/z 152 (loss of CO) and 123 (fluorophenyl ion) .

Q. What are the key challenges in isolating this compound from reaction mixtures, and how are they addressed?

- Methodological Answer : Challenges include co-eluting byproducts (e.g., unreacted starting materials or diastereomers). Liquid-liquid extraction (ethyl acetate/water, pH 2–3) effectively isolates the acidic product. For persistent impurities, preparative TLC on silica gel with hexane/ethyl acetate (1:1) provides higher resolution. Crystallization from ethanol/water (1:3) yields pure crystals, confirmed by melting point (mp ~145–148°C) and PXRD .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in biological systems compared to non-fluorinated analogs?

- Methodological Answer : The electron-withdrawing fluorine atom enhances stability against enzymatic degradation (e.g., in cytochrome P450 systems) and increases lipophilicity, improving membrane permeability. Comparative studies with 3-(4-hydroxyphenyl)-2-oxopropanoic acid show a 2.3-fold increase in cellular uptake for the fluorinated analog, measured via LC-MS in HeLa cell lysates . However, fluorine may sterically hinder interactions with planar binding sites, as seen in reduced inhibition of KYN-3-OHase (IC = 12.5 µM vs. 10.0 µM for 4-fluorophenylboronic acid) .

Q. What enzymatic pathways could biosynthesize or modify this compound, and how can these be studied?

- Methodological Answer : Bacterial enzymes like BacB (from Bacillus spp.) catalyze isomerization of α-keto acids, as demonstrated with 3-(4-hydroxycyclohexa-1,5-dienyl)-2-oxopropanoic acid . To study fluorinated analogs:

Heterologous Expression : Clone bacB into E. coli BL21(DE3) and purify the enzyme via Ni-NTA chromatography.

Activity Assays : Monitor substrate conversion (UV-Vis at 320 nm for enol tautomers) in Tris-HCl buffer (pH 7.5, 25°C).

Kinetic Analysis : Calculate using stopped-flow spectroscopy. Contradictions in rate data may arise from non-enzymatic isomerization; control reactions without enzyme are critical .

Q. How can computational methods predict the compound’s metabolic pathways and toxicity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C-F bond (≈485 kJ/mol) to predict resistance to defluorination.

- Molecular Docking : Use AutoDock Vina to simulate interactions with hepatic enzymes (e.g., CYP3A4). The fluorophenyl group shows lower binding affinity (-8.2 kcal/mol) compared to chlorinated analogs (-9.1 kcal/mol), suggesting slower metabolism .

- Toxicity Prediction : QSAR models (e.g., ProTox-II) estimate LD at 450 mg/kg (oral, rat), corroborated by in vitro cytotoxicity assays (IC > 100 µM in HepG2 cells) .

Q. What strategies resolve contradictions in reported biological activities of fluorinated arylpyruvic acids?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration affecting protein binding). Systematic approaches include:

- Dose-Response Curves : Test across a wide range (0.1–100 µM) in triplicate.

- Orthogonal Assays : Compare MTT viability data with ATP-luciferase readings.

- Meta-Analysis : Pool data from PubChem and ECHA (e.g., neuroprotective effects at 10 µM vs. pro-apoptotic activity at 50 µM) .

Data Analysis & Experimental Design

Q. How should researchers design experiments to elucidate the compound’s role in pro-drug activation?

- Methodological Answer :

- Stability Studies : Incubate the compound in simulated gastric fluid (pH 1.2, 37°C) and plasma (pH 7.4). Monitor degradation via HPLC every 30 minutes.

- Activation Assays : Co-incubate with esterases (e.g., porcine liver esterase) and quantify released active moiety (e.g., fluorophenylacetic acid) using GC-MS .

- In Vivo Correlation : Administer radiolabeled -analog in murine models and image via PET-CT to track biodistribution .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in enzyme inhibition studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.